4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 654084-41-0
VCID: VC2704154
InChI: InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H
SMILES: COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl
Molecular Formula: C14H21Cl2N3O2
Molecular Weight: 334.2 g/mol

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

CAS No.: 654084-41-0

Cat. No.: VC2704154

Molecular Formula: C14H21Cl2N3O2

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride - 654084-41-0

Specification

CAS No. 654084-41-0
Molecular Formula C14H21Cl2N3O2
Molecular Weight 334.2 g/mol
IUPAC Name 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H
Standard InChI Key AGVUBESCBQMUAO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl

Introduction

Chemical Identity and Structure

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is the hydrochloride salt form of the parent compound 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. The compound features a benzamide core with specific functional groups including an amino group, a chloro substituent, and a methoxy group attached to the benzene ring, along with a piperidine side chain.

Chemical Identifiers and Properties

The compound can be identified through various chemical database identifiers and possesses specific physicochemical properties as detailed in Table 1.

Table 1: Chemical Identifiers and Properties of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

ParameterValue
CAS Number654084-41-0
Molecular FormulaC₁₄H₂₁Cl₂N₃O₂
Molecular Weight334.24 g/mol
Parent Compound CAS220032-26-8
InChIInChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl

The structure comprises a benzamide core with specific functional groups (amino, chloro, methoxy) and a piperidine moiety connected via a methylene bridge .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is essential for its proper handling, storage, and application in research settings.

Solubility and Stability

The hydrochloride salt form of this compound is typically used to enhance solubility in aqueous solutions compared to the free base form. While specific solubility data is limited in the search results, the compound is likely soluble in polar solvents such as dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions of similar compounds .

Stock Solution Preparation

For research applications, precise preparation of stock solutions is critical. Table 2 provides guidance on preparing stock solutions at different concentrations.

Table 2: Stock Solution Preparation for 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

Amount of CompoundVolume Required for 1 mM SolutionVolume Required for 5 mM SolutionVolume Required for 10 mM Solution
1 mg3.3582 mL0.6716 mL0.3358 mL
5 mg16.7909 mL3.3582 mL1.6791 mL
10 mg33.5818 mL6.7164 mL3.3582 mL

These calculations are based on the molecular weight of 334.24 g/mol .

Synthesis and Preparation

The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves multi-step organic reactions.

Synthetic Pathway

Pharmacological Properties and Applications

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride and related compounds have been extensively studied for their pharmacological properties, particularly in relation to gastrointestinal motility.

Receptor Binding Profile

Research indicates that this compound and structurally related benzamides interact with serotonergic receptors, particularly the 5-HT4 receptor subtype . The 5-HT4 receptor is a G-protein coupled receptor that, when activated, can enhance gastrointestinal motility and secretion.

Effects on Gastrointestinal Motility

According to research findings, benzamide derivatives with similar structures have been shown to accelerate gastric emptying and increase defecation frequency . These effects are believed to be mediated primarily through their agonistic activity at 5-HT4 receptors.

Research Context and Applications

Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is part of a broader field investigating benzamide derivatives for their pharmacological properties.

Comparative Studies with Related Compounds

Studies have examined series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with various substituents at the 1-position of the piperidine ring . Compounds with benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives showed particularly promising effects on gastric emptying and defecation frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator